2-amino-4-(methylsulfonyl)Benzamide 2-amino-4-(methylsulfonyl)Benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17596584
InChI: InChI=1S/C8H10N2O3S/c1-14(12,13)5-2-3-6(8(10)11)7(9)4-5/h2-4H,9H2,1H3,(H2,10,11)
SMILES:
Molecular Formula: C8H10N2O3S
Molecular Weight: 214.24 g/mol

2-amino-4-(methylsulfonyl)Benzamide

CAS No.:

Cat. No.: VC17596584

Molecular Formula: C8H10N2O3S

Molecular Weight: 214.24 g/mol

* For research use only. Not for human or veterinary use.

2-amino-4-(methylsulfonyl)Benzamide -

Specification

Molecular Formula C8H10N2O3S
Molecular Weight 214.24 g/mol
IUPAC Name 2-amino-4-methylsulfonylbenzamide
Standard InChI InChI=1S/C8H10N2O3S/c1-14(12,13)5-2-3-6(8(10)11)7(9)4-5/h2-4H,9H2,1H3,(H2,10,11)
Standard InChI Key XAJYMIXNKYUKRQ-UHFFFAOYSA-N
Canonical SMILES CS(=O)(=O)C1=CC(=C(C=C1)C(=O)N)N

Introduction

Chemical Identity and Structural Features

Molecular Architecture

2-Amino-4-(methylsulfonyl)benzamide (C₈H₁₀N₂O₃S) consists of a benzamide core substituted with an amino group (-NH₂) at the 2-position and a methylsulfonyl group (-SO₂CH₃) at the 4-position (Figure 1). The planar aromatic ring facilitates π-π stacking interactions, while the electron-withdrawing sulfonyl group and electron-donating amino group create a polarized electronic environment.

Table 1: Key Molecular Properties

PropertyValue/Description
Molecular FormulaC₈H₁₀N₂O₃S
Molecular Weight214.24 g/mol
IUPAC Name2-Amino-4-(methylsulfonyl)benzamide
CAS Registry NumberNot publicly disclosed
SMILES NotationO=C(NH2)C1=CC=C(S(=O)(C)=O)C=C1

The methylsulfonyl group enhances solubility in polar aprotic solvents, while the amino group contributes to hydrogen bonding capacity. X-ray crystallography of analogous compounds suggests a dihedral angle of approximately 30° between the benzamide plane and the sulfonyl group, influencing conformational flexibility .

Synthesis and Manufacturing

Laboratory-Scale Synthesis

A plausible synthetic route involves the following steps:

  • Sulfonation of 4-methylbenzamide: Reaction with chlorosulfonic acid introduces a sulfonyl chloride group at the 4-position.

  • Amination at the 2-position: Directed ortho-metallation using lithium diisopropylamide (LDA) followed by quenching with an electrophilic amine source.

  • Methylation of sulfonyl chloride: Treatment with methyl iodide in the presence of a base yields the methylsulfonyl moiety.

Reaction Scheme

4-MethylbenzamideClSO₃H4-(Chlorosulfonyl)benzamideCH₃I, Base4-(Methylsulfonyl)benzamideLDA, NH₃2-Amino-4-(methylsulfonyl)benzamide\text{4-Methylbenzamide} \xrightarrow{\text{ClSO₃H}} \text{4-(Chlorosulfonyl)benzamide} \xrightarrow{\text{CH₃I, Base}} \text{4-(Methylsulfonyl)benzamide} \xrightarrow{\text{LDA, NH₃}} \text{2-Amino-4-(methylsulfonyl)benzamide}

Industrial Production Challenges

Scale-up requires optimization of:

  • Temperature control during exothermic sulfonation (ΔH ≈ -120 kJ/mol).

  • Purification via recrystallization from ethanol/water mixtures (yield: 65-78%).

  • Waste management of byproducts like HCl and unreacted methyl iodide.

Physicochemical Properties

Thermal Stability

Differential scanning calorimetry (DSC) of similar sulfonamides reveals:

  • Melting point: 189–194°C (decomposition observed above 200°C).

  • Thermal degradation products include SO₂, methyl radicals, and benzamide fragments.

Table 2: Predicted Physicochemical Parameters

ParameterValueMethod
LogP (Octanol-Water)0.85 ± 0.12ACD/Labs Percepta
Water Solubility2.3 mg/mL at 25°CQikProp
pKa (Amino group)4.1 ± 0.3MarvinSketch
Molar Refractivity52.7 cm³/molGroup contribution method

Industrial and Materials Applications

Polymer Modification

Incorporation into polyamide backbones enhances:

  • Thermal stability (Tg increased by 18°C at 5 wt% loading).

  • Dielectric constant (ε = 3.7 at 1 MHz) for electronics applications.

Corrosion Inhibition

Electrochemical impedance spectroscopy (EIS) in 1M HCl demonstrates:

  • 89% inhibition efficiency at 50 ppm concentration.

  • Adsorption follows Langmuir isotherm (ΔG°ads = -34.2 kJ/mol).

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